![molecular formula C9H6FIN2O2 B1422526 Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1261365-57-4](/img/structure/B1422526.png)
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is represented by the SMILES stringCOC(=O)c1c(F)c(I)nc2[nH]ccc12
. The empirical formula is C9H6FIN2O2
and the molecular weight is 320.06
. Physical And Chemical Properties Analysis
“Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
FGFR Inhibition and Cancer Research
The compound has been evaluated for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various forms of cancer. Studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine, like the one , can inhibit the migration and invasion abilities of cancer cells, such as 4T1 breast cancer cells .
Antiviral Research
Pyrrolopyridine derivatives have been studied for their antiviral properties. They may offer low toxicity and high selectivity in antiviral activity, which is crucial for developing treatments for diseases like AIDS .
Nematicidal and Insecticidal Activities
Research suggests that halogenated-indoles and 1H-pyrrolo[2,3-b]pyridine derivatives could be potential biocides for plant-parasitic nematodes and insects, which is significant for agricultural applications .
Analgesic and Sedative Agents
These derivatives have been investigated as analgesic and sedative agents, providing potential applications in pain management and sedation .
5. Treatment of Diseases of the Nervous and Immune Systems Biological investigations have indicated that pyrrolopyridine derivatives can be used to treat diseases related to the nervous and immune systems .
Antidiabetic Applications
The compounds have shown promise in reducing blood glucose levels, which could be beneficial in treating conditions like hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimycobacterial Activity
These derivatives have also been found to possess antimycobacterial activities, which could be useful in combating bacterial infections like tuberculosis .
Antitumor Activities
Lastly, pyrrolopyridine derivatives have been associated with antitumor activities, suggesting their use in cancer treatment strategies .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s known that halogenated indoles, which this compound is a part of, have shown nematicidal and insecticidal activities .
Result of Action
Related halogenated indoles have shown to effectively control j2s of the root-knot nematode, meloidogyne incognita .
properties
IUPAC Name |
methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2O2/c1-15-9(14)5-4-2-3-12-8(4)13-7(11)6(5)10/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBBAZQFJOUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC(=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143640 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261365-57-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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